

# Ivermectin B1a monosaccharide CAS number and molecular weight

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Compound of Interest

Compound Name: Ivermectin B1a monosaccharide

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# Technical Guide: Ivermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ivermectin B1a monosaccharide**, a key derivative of the broad-spectrum antiparasitic agent, ivermectin. This document outlines its chemical properties, biological activity, and the experimental protocols used for its evaluation. Furthermore, it details a significant signaling pathway influenced by this compound in vertebrate systems.

## Physicochemical and Biological Activity Data

**Ivermectin B1a monosaccharide** is a semi-synthetic derivative produced through the selective hydrolysis of the terminal saccharide unit of ivermectin. While its parent compound, ivermectin, is known for causing paralysis in many nematodes, the monosaccharide derivative exhibits a more nuanced activity. It is a potent inhibitor of nematode larval development but is notably devoid of paralytic activity.[1][2][3] This characteristic makes it a valuable tool for studying ivermectin's mechanism of action and for detecting certain types of ivermectin resistance.[1][2]

## **Quantitative Data Summary**



The following tables summarize the core quantitative data for **Ivermectin B1a** monosaccharide.

Table 1: Physicochemical Properties

Property	Value	Citations
Primary CAS Number	71837-27-9	[1][2][4]
Alternate CAS Number	123997-64-8	[4]
Molecular Formula	C41H62O11	[1][2][4]
Molecular Weight	730.92 g/mol	[1][2][4]
Synonyms	Dihydroavermectin B1 monosaccharide, 4'-O-De(2,6- dideoxy-3-O-methyl-α-L- arabino- hexopyranosyl)ivermectin B1	[1][5]

Table 2: Biological Activity

Assay	Organism	Measured Effect	Value	Citations
Larval Development Assay	Haemonchus contortus	Minimum concentration for full inhibitory activity	0.001 μg/mL	[6]

# Key Experimental Protocol: Larval Development Assay (LDA)

The Larval Development Assay (LDA) is the primary in vitro method used to determine the efficacy of anthelmintics like **Ivermectin B1a monosaccharide** against the developmental stages of parasitic nematodes. The following protocol is a synthesized methodology based on established practices for nematodes such as Haemonchus contortus.

### Foundational & Exploratory





Objective: To determine the concentration of **Ivermectin B1a monosaccharide** that inhibits the development of nematode eggs to the third-stage larvae (L3).

#### Materials:

- Fresh fecal samples from a host infected with the target nematode species (e.g., Haemonchus contortus).
- Saturated sodium chloride (NaCl) solution for egg flotation.
- A series of sieves with decreasing mesh sizes.
- 96-well microtiter plates.
- Nutritive medium (e.g., Earle's balanced salt solution with yeast extract).
- Ivermectin B1a monosaccharide stock solution and appropriate diluents (e.g., DMSO).
- · Lugol's iodine solution.
- Incubator set to ~27°C.
- Inverted microscope.

#### Methodology:

- · Nematode Egg Recovery:
  - Homogenize fresh fecal samples in water.
  - Filter the homogenate through a series of sieves to remove large debris.
  - Centrifuge the filtrate and resuspend the pellet in a saturated NaCl solution to float the nematode eggs.
  - Collect the eggs from the supernatant and wash them thoroughly with water to remove the salt.
- Assay Preparation:



- Prepare serial dilutions of Ivermectin B1a monosaccharide in the nutritive medium.
   Ensure the final concentration of any solvent (like DMSO) is non-toxic to the larvae.
- Dispense the prepared dilutions into the wells of a 96-well plate. Include negative (medium only) and solvent controls.
- Add a standardized number of recovered nematode eggs (e.g., 50-100 eggs) to each well.

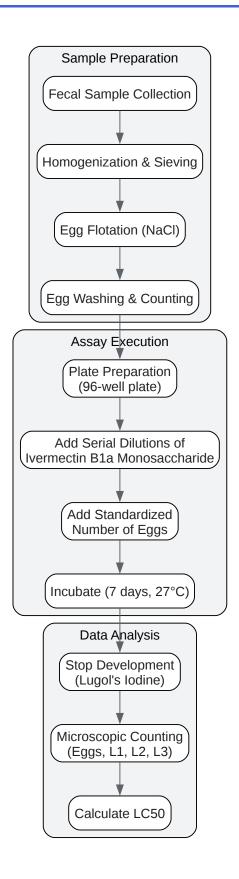
#### Incubation:

- Seal the plates to prevent evaporation.
- Incubate the plates at approximately 27°C for 7 days. This period allows for the hatching of eggs and development of larvae to the L3 stage in the control wells.
- Evaluation and Data Analysis:
  - After the incubation period, add a drop of Lugol's iodine to each well to stop larval development and facilitate counting.
  - Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.
  - Inhibition of development is determined by the reduction in the number of L3 larvae compared to the negative control.
  - The data can be used to calculate the LC50 (Lethal Concentration 50%), which is the concentration of the compound that inhibits the development of 50% of the larvae to the L3 stage.

## Visualizations: Workflow and Signaling Pathway Experimental Workflow Diagram

The following diagram illustrates the key steps of the Larval Development Assay.





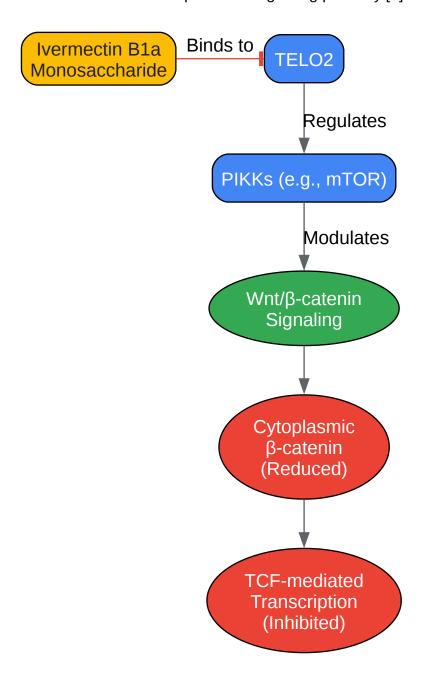
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Caption: Workflow for the in vitro Larval Development Assay (LDA).



### **Signaling Pathway Diagram**

Recent research has identified a novel target for Ivermectin B1a in vertebrate cells, distinct from its primary anthelmintic target. Ivermectin B1a physically binds to TELO2, a crucial regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs), such as mTOR. This interaction leads to the inhibition of the Wnt/β-catenin signaling pathway.[8]



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Caption: Inhibition of Wnt/β-catenin signaling by **Ivermectin B1a monosaccharide**.



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